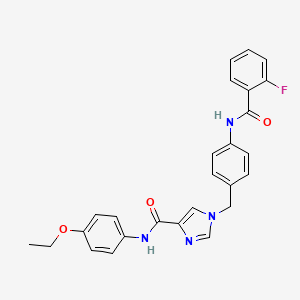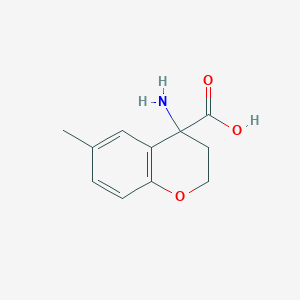![molecular formula C16H11N5O5S B2576843 2-甲基-3-硝基-N-[5-(3-硝基苯基)-1,3,4-噻二唑-2-基]苯甲酰胺 CAS No. 391862-52-5](/img/structure/B2576843.png)
2-甲基-3-硝基-N-[5-(3-硝基苯基)-1,3,4-噻二唑-2-基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features nitro groups and a methyl group attached to the benzene ring, contributing to its unique chemical properties.
科学研究应用
2-methyl-3-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological activities, such as enzyme inhibition and receptor binding.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals due to its unique structural features.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Amidation: The final step involves the formation of the benzamide structure, which can be accomplished by reacting the thiadiazole derivative with 2-methyl-3-nitrobenzoic acid in the presence of coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
化学反应分析
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or sulfonated derivatives depending on the substituent introduced.
作用机制
The mechanism of action of 2-methyl-3-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
相似化合物的比较
Similar Compounds
- 2-methyl-3-nitro-N-(2-nitrophenyl)benzamide
- 3-nitro-N-[(3-nitrobenzoyl)aminomethyl]benzamide
- 5-methyl-2-nitroaniline
Uniqueness
Compared to similar compounds, 2-methyl-3-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to the presence of the thiadiazole ring, which imparts unique electronic and steric properties. This structural feature can enhance its binding affinity to biological targets and improve its stability under various conditions.
This detailed overview provides a comprehensive understanding of 2-methyl-3-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
2-methyl-3-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O5S/c1-9-12(6-3-7-13(9)21(25)26)14(22)17-16-19-18-15(27-16)10-4-2-5-11(8-10)20(23)24/h2-8H,1H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRPPLQZBIRSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2576773.png)



![N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2576777.png)
![(1S,2S,4R)-2-(Phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2576778.png)
![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2576779.png)

![1-(3-chloro-4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2576783.png)
